molecular formula C10H10ClNO B6170623 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1319743-56-0

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B6170623
CAS RN: 1319743-56-0
M. Wt: 195.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, a compound of the indole family, is a versatile molecule that can be used in a variety of applications. It is a colorless and odorless solid that is soluble in organic solvents and can be synthesized from various starting materials, such as 3-chloro-1-methyl-2-nitrobenzene and 4-methyl-2-nitroaniline. This compound has been widely studied for its various applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in the synthesis of indole derivatives, and its potential as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes, such as cyclooxygenases and lipoxygenases. In addition, it is believed to have an effect on the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been studied for its biochemical and physiological effects. The compound has been found to modulate the activity of various enzymes, such as cyclooxygenases and lipoxygenases, and to have an effect on the activity of certain transcription factors, such as NF-κB. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one in laboratory experiments include its low cost, its availability, and its versatility. It can be synthesized from readily available starting materials, and it can be used in a variety of applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

Future research on 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one should focus on elucidating its mechanism of action and exploring its potential applications in various fields, such as medicine, agriculture, and biotechnology. In addition, further research should be conducted to determine the compound's pharmacokinetics and pharmacodynamics, as well as its toxicity and safety profile. Finally, further studies should be conducted to explore the compound's potential as a fluorescent probe for biological imaging.

Synthesis Methods

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be synthesized from 3-chloro-1-methyl-2-nitrobenzene and 4-methyl-2-nitroaniline. The synthesis method involves the condensation of the two starting materials in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the nitro groups of the two starting materials are reduced to amines, and in the second step, the amines are condensed to form the indole. The reaction can be carried out in aqueous or organic solvents, with the latter being more efficient.

Scientific Research Applications

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is widely used in scientific research. It has been used as a starting material for the synthesis of various indole derivatives, such as indomethacin, a non-steroidal anti-inflammatory drug. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-cancer drug imatinib. In addition, it has been used as a fluorescent probe for biological imaging and as a building block for the synthesis of agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves the condensation of 3,3-dimethyl-2-butanone with 2-chloroaniline, followed by cyclization and dehydration.", "Starting Materials": [ "3,3-dimethyl-2-butanone", "2-chloroaniline", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in dry ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-chloroaniline (1.0 eq) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction and then add water to the mixture.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating it in a mixture of acetic acid and water at 80°C for 2 hours.", "Step 6: Dehydrate the product by heating it in a mixture of acetic acid and water at 120°C for 2 hours.", "Step 7: Purify the product by recrystallization from ethanol." ] }

CAS RN

1319743-56-0

Product Name

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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